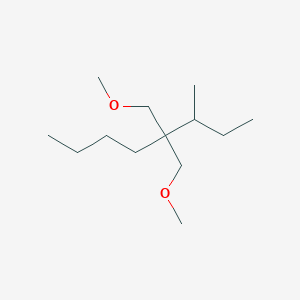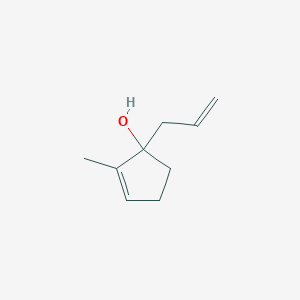
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the desired cyclopentene derivative. The reaction conditions typically include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as distillation or crystallization to obtain the pure compound. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives, substituted alcohols
Scientific Research Applications
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally similar compound with a cyclopentenone ring.
Prallethrin: A related compound used as an insecticide.
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
330151-26-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-6-9(10)7-4-5-8(9)2/h3,5,10H,1,4,6-7H2,2H3 |
InChI Key |
HHRVSZBZBOKLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


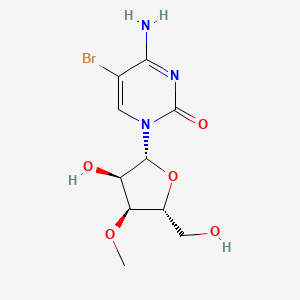
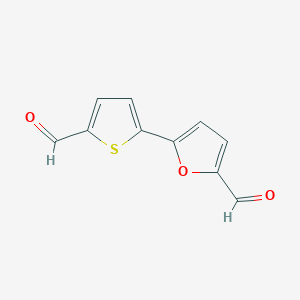
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
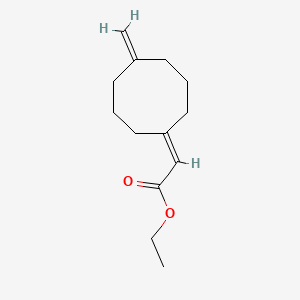
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
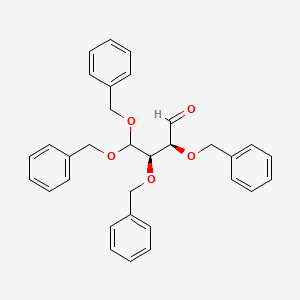
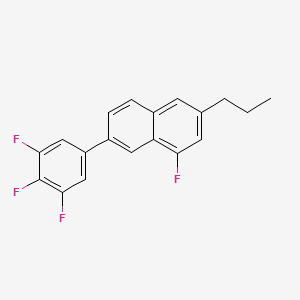
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
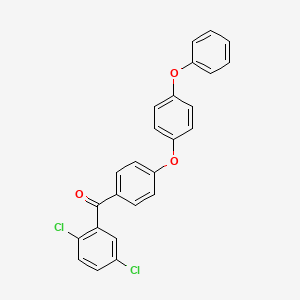
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
